3-(Methoxycarbonyl)but-3-enoic acid
Description
Foundational Context in Unsaturated Dicarboxylic Acid Monoesters
3-(Methoxycarbonyl)but-3-enoic acid, with the chemical formula C₆H₈O₄, is classified as an unsaturated dicarboxylic acid monoester. biosynth.com This classification highlights the key features of its structure: a four-carbon chain containing a carbon-carbon double bond (unsaturation), a carboxylic acid group (-COOH) at one end, and a methyl ester group (-COOCH₃) at the other. This bifunctionality is central to its chemical behavior.
Dicarboxylic acids, organic compounds containing two carboxyl groups, and their monoester derivatives are fundamental in both nature and industry. biosynth.com Generally, the chemical properties of these compounds, such as solubility and boiling point, are influenced by the length of the carbon chain. biosynth.com The presence of both a free carboxylic acid and an ester group allows for selective reactions. The carboxylic acid can undergo typical reactions such as salt formation and conversion to acid chlorides, while the ester group can be hydrolyzed or undergo transesterification.
The unsaturated nature of this compound introduces further reactivity. The carbon-carbon double bond can participate in various addition reactions, and its proximity to the carbonyl groups can influence the regioselectivity of these reactions. This interplay of functional groups makes unsaturated dicarboxylic acid monoesters like this compound versatile intermediates in organic synthesis.
Strategic Position as a Building Block in Complex Chemical Architectures
The true value of this compound in synthetic chemistry lies in its role as a strategic building block. Organic building blocks are functionalized molecules that serve as the foundational components for the assembly of more elaborate molecular architectures, a cornerstone of medicinal chemistry, organic chemistry, and materials science.
As a monomer, this compound can be used in the synthesis of polymers, such as polyvinyl alcohol. biosynth.com Its utility also extends to the production of carbon nanotubes through chemical vapor deposition. biosynth.com The presence of both a carboxylic acid and an ester allows for its incorporation into larger molecules through a variety of chemical transformations.
For instance, the carboxylic acid moiety allows it to participate in multicomponent reactions like the Passerini and Ugi reactions, which are powerful tools for generating molecular diversity in drug discovery and combinatorial chemistry. These reactions involve the combination of three or four starting materials to form a single, more complex product in an efficient manner. The carboxylic acid component is a key reactant in these transformations, enabling the formation of amide and ester linkages within the final product.
While specific, multi-step total syntheses of complex natural products prominently featuring this compound are not widely documented in readily accessible literature, its structural motifs are analogous to intermediates used in the synthesis of various heterocyclic compounds and other complex scaffolds. The fundamental reactivity of its functional groups makes it a conceptually important starting material for the design of synthetic routes to novel chemical entities.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol |
| CAS Number | 3377-31-9 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in water and alcohols biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxycarbonylbut-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(3-5(7)8)6(9)10-2/h1,3H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFJHOCTSIMQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40887135 | |
| Record name | Butanedioic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40887135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26248-95-3, 68071-27-2 | |
| Record name | Methyl hydrogen 2-methylenesuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-methylene-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40887135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen 2-methylenesuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Chemical Synthesis of 3 Methoxycarbonyl but 3 Enoic Acid and Its Structural Analogs
Established Condensation Reactions in Butenoic Acid Formation
The formation of the butenoic acid scaffold is often achieved through well-established condensation reactions. Among these, the Stobbe condensation is a prominent and widely utilized method.
Stobbe Condensation Protocols and Yield Optimization
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of a dialkyl succinate (B1194679) with a ketone or aldehyde in the presence of a strong base to yield an alkylidene succinic acid or its corresponding half-ester. synarchive.comwikipedia.org This reaction is a variant of the aldol (B89426) condensation. synarchive.com The mechanism proceeds through the formation of a lactone intermediate, which then undergoes ring-opening to furnish the final product. wikipedia.org
A typical procedure involves the reaction of dimethyl succinate with a carbonyl compound using a base such as sodium ethoxide, potassium t-butoxide, or sodium hydride. researchgate.net The choice of base and reaction conditions can significantly influence the outcome and yield of the reaction. researchgate.net For instance, the condensation of benzaldehyde (B42025) with diethyl succinate in the presence of a base produces the salt of the ethyl α-benzylidene ester of succinic acid, which upon acidification yields the half-ester. researchgate.net
Table 1: Examples of Stobbe Condensation Reactions
| Carbonyl Compound | Succinate Ester | Base | Product | Reference |
| Acetone | Diethyl succinate | Sodium ethoxide | Teraconic acid | wikipedia.org |
| Benzophenone | Diethyl succinate | Sodium ethoxide | β-Carbethoxy-γ,γ-diphenylvinylacetic acid | wikipedia.org |
| Benzaldehyde | Diethyl succinate | Base | Salt of ethyl α-benzylidene ester of succinic acid | researchgate.net |
Control of Stereochemistry in Olefinic Condensation Products
The stereochemistry of the newly formed double bond in the butenoic acid product is a critical aspect of the Stobbe condensation. The reaction can lead to the formation of both E and Z isomers, and controlling this stereoselectivity is often a key objective. Research has shown that the condensation of alkylidene succinic esters with aryl aldehydes typically results in a product with a trans configuration of the aryl and methoxycarbonyl groups. researchgate.net The cis-4-(1- and 2-naphthyl)but-3-en-1,3-dicarboxylic anhydrides, upon alcoholysis, yield the α-methoxycarbonylmethyl-trans-β-(1- and 2-naphthyl)acrylic acids. rsc.org Similarly, alcoholysis of cis-4-(2-furyl)but-3-en-1,3-dicarboxylic anhydride (B1165640) gives α-methoxycarbonylmethyl-trans-β-(2-furyl)acrylic acid. rsc.org
Advanced Electrochemical Functionalization Strategies
Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical reactions for the functionalization of organic molecules. In the context of butenoic acid derivatives, electrochemical approaches can be employed for various transformations. While specific electrochemical synthesis of 3-(methoxycarbonyl)but-3-enoic acid is not widely documented in the provided results, the broader field of electrochemical functionalization of organic acids is an active area of research. illinois.edu For example, electrochemical methods are used for the selective oxidation of methylarenes, which could be conceptually applied to the functionalization of substituted butenoic acids. nih.gov Furthermore, butenoic acid itself can act as a mild reducing agent in certain reactions, highlighting its electrochemical activity. acs.orgacs.org
Enantioselective and Diastereoselective Synthetic Pathways to Functionalized Butenoic Acid Scaffolds
The development of enantioselective and diastereoselective methods to access functionalized butenoic acid scaffolds is of significant interest, as these chiral molecules are valuable building blocks for complex natural products and pharmaceuticals. nih.govacs.org
Catalytic asymmetric aldol reactions are a powerful tool for creating new stereocenters. nih.gov The vinylogous Mukaiyama aldol reaction of silyloxyfurans, for example, provides a route to chiral γ-butenolides. nih.gov Similarly, direct vinylogous aldol reactions of 2(5H)-furanone derivatives have been explored for the synthesis of functionalized β-hydroxy carbonyl compounds with new vicinal stereocenters. nih.gov
Diastereoselective approaches have also been developed. For instance, the synthesis of γ-substituted 2-butenolides can be achieved with high diastereoselectivity via rhodium-catalyzed intermolecular hydroalkylation of dienes with silyloxyfurans. researchgate.netescholarship.org
Synthesis of Key Amino-Substituted Butenoic Acid Derivatives
The introduction of an amino group into the butenoic acid framework is a key transformation, as amino acids are fundamental components of many biologically active molecules. Various strategies have been developed for the synthesis of amino-substituted butenoic acid derivatives.
One approach involves the synthesis of L-2-amino-4-methoxy-trans-but-3-enoic acid. acs.org Another route provides access to 4-amino butanoic acid derivatives, which are useful intermediates for the preparation of peptide analogs. google.com The synthesis of these compounds can be achieved with high purity, particularly for the (3S, 4S) isomers. google.com Multicomponent reactions, such as the Ugi four-component reaction, have also been employed to synthesize a variety of amino acid derivatives, including those derived from 4-amino butanoic acid N-acrylate. nih.gov
Comprehensive Analysis of Reaction Pathways and Mechanistic Insights for 3 Methoxycarbonyl but 3 Enoic Acid Derivatives
Intramolecular Cyclization Cascades for Heterocyclic and Carbocyclic Annulation
Intramolecular cyclization reactions of butenoic acid derivatives serve as a powerful strategy for the construction of complex cyclic systems. These reactions, often catalyzed by transition metals, proceed through the formation of new carbon-carbon and carbon-heteroatom bonds, leading to diverse molecular architectures.
Formation of Fused Thiophenic and Furanic Systems
The synthesis of fused thiophenic and furanic systems represents a significant application of the cyclization of butenoic acid derivatives. These heterocyclic moieties are prevalent in materials science and medicinal chemistry.
Thiophene-Fused Systems: The construction of fused thiophene (B33073) systems can be achieved through multi-step synthetic sequences starting from commercially available thiophene. nih.govbeilstein-journals.org For instance, 2,6-dibromodithienothiophene can be synthesized and subsequently elaborated. nih.gov Palladium-catalyzed annulation reactions of substrates containing a 2-methylthiophenyl group with butenoic acid derivatives can lead to [3+2] annulation products, forming five-membered cyclic structures. researchgate.net The presence of the 2-methylthiophenyl directing group is crucial for the success of this transformation. researchgate.net The development of synthetic routes to halogenated 2-thiophenecarboxylic acid derivatives provides essential building blocks for more complex molecules. researchgate.net
Furanic Systems: 2(5H)-furanone skeletons can be synthesized through the rhodium-catalyzed coupling cyclization of 2,3-allenoic acids with 2,3-allenols. rsc.org This reaction proceeds via nucleometalation, insertion, and a stereodefined 1,4-H delivery. rsc.org Additionally, the catalytic asymmetric Mukaiyama–Michael reaction involving 2-silyloxyfurans and α,β-unsaturated carbonyl compounds provides access to highly functionalized butenolides. acs.org The regioselectivity of aldol (B89426) reactions with furanone derivatives can be controlled by the solvent system, allowing for the selective formation of C-3 substituted α-butenolides. acs.org
Generation of Phenanthrenoid and Anthracenoid Derivatives
While direct intramolecular cyclization of 3-(methoxycarbonyl)but-3-enoic acid to form phenanthrenoid and anthracenoid systems is not extensively documented, related annulation strategies with butenoic acid derivatives provide insights into the potential for constructing such polycyclic aromatic hydrocarbons. Palladium-catalyzed annulation of tertiary anilines with 3-butenoic acid via dual C-H bond activation has been shown to be a powerful method for building bi- and polycyclic molecules. researcher.life This reaction exhibits excellent diastereoselectivity and tolerance for various functional groups. researcher.life
Anhydride-Mediated Transformations and Fragmentation Studies
The dicarboxylic anhydride (B1165640) intermediate, readily formed from this compound, is a key precursor for a range of chemical transformations, including alcoholysis and pyrolytic fragmentation.
Alcoholysis of Dicarboxylic Anhydride Intermediates and Isomerization Pathways
The reaction of dicarboxylic anhydrides with alcohols (alcoholysis) leads to the formation of an ester and a carboxylic acid. youtube.comyoutube.com This reaction can be catalyzed by acid. youtube.com The mechanism involves the protonation of a carbonyl oxygen, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the leaving group. youtube.com
Isomerization of butenoic acid derivatives can occur under certain conditions. For example, the derivatization of trans-3-hexadecenoic acid with 2-amino-2-methyl-propanol can lead to the formation of a positional isomer, specifically the cis-2-hexadecenoic acid derivative. nih.gov The gas-phase decarboxylation of but-3-enoic acid involves the intermediacy of isocrotonic acid (cis-but-2-enoic acid) in its isomerization to crotonic acid (trans-but-2-enoic acid). wikipedia.org
Pyrolytic Processes and Mechanistic Implications
The pyrolysis of butenoic acid derivatives and related C4 compounds provides valuable information about their thermal stability and fragmentation pathways. Studies on the pyrolysis of 1,3-butadiene, a related C4 hydrocarbon, have shown that at high temperatures, facile isomerization to 1,2-butadiene (B1212224) occurs. nih.govresearchgate.net The subsequent C-C bond fission of 1,2-butadiene is a primary channel for the formation of methyl and propargyl radicals. nih.govresearchgate.net The complex product distribution from the pyrolysis of these isomers supports the mechanism of rapid isomerization prior to decomposition. nih.gov
Oxidative Transformations in Butenoic Acid Chemistry
The oxidation of butenoic acid derivatives can lead to a variety of products depending on the oxidizing agent and reaction conditions. Aldehydes can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. ncert.nic.in However, milder oxidizing agents can also be employed. ncert.nic.in The oxidation of butanoic acid in a jet-stirred reactor has been studied, revealing a wide range of products from CO and CO2 to larger C5 compounds. researchgate.net The development of efficient synthetic routes for 4-oxo-2-butenoic acids, which are valuable biological species and synthetic intermediates, has been achieved through microwave-assisted aldol condensation of methyl ketones with glyoxylic acid. rsc.org
Data Tables
Table 1: Cyclization Reactions of Butenoic Acid Derivatives
| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Ref. |
| [3+2] Annulation | Tertiary anilines with a 2-methylthiophenyl group, 3-butenoic acid | Palladium | Five-membered cyclic products | researchgate.net |
| Coupling Cyclization | 2,3-Allenoic acids, 2,3-Allenols | [Cp*RhCl2]2 | 2(5H)-Furanone skeletons | rsc.org |
| Dual C-H Activation Annulation | Tertiary anilines, 3-Butenoic acid | Palladium | Bi- and polycyclic molecules | researcher.life |
Table 2: Transformations of Butenoic Acid Derivatives
| Transformation | Reactant | Reagents/Conditions | Product(s) | Ref. |
| Alcoholysis | Dicarboxylic anhydride, Alcohol | Acid catalyst | Ester, Carboxylic acid | youtube.comyoutube.com |
| Isomerization | trans-3-Hexadecenoic acid | 2-Amino-2-methyl-propanol | cis-2-Hexadecenoic acid derivative | nih.gov |
| Pyrolysis | 1,3-Butadiene | High temperature | Methyl and propargyl radicals (via 1,2-butadiene intermediate) | nih.govresearchgate.net |
| Oxidation | Butanoic acid | Jet-stirred reactor, 800-1100 K | CO, CO2, C5 compounds | researchgate.net |
| Aldol Condensation | Methyl ketones, Glyoxylic acid | Microwave heating | 4-Oxo-2-butenoic acids | rsc.org |
1,3-Dipolar Cycloaddition Reactivity and Stereochemical Control
The 1,3-dipolar cycloaddition is a powerful, concerted reaction that forms five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org Derivatives of this compound, with their activated double bond, serve as potential dipolarophiles in these transformations.
Quantum Chemical Investigations into Pericyclic Mechanisms
The mechanism of 1,3-dipolar cycloadditions is understood to be a pericyclic process, characterized by a cyclic transition state. wikipedia.org Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the intricate details of these reaction mechanisms. nih.gov These studies consistently show that the reaction proceeds through a concerted, albeit often asynchronous, transition state where the new sigma bonds are formed simultaneously but not necessarily at the same rate. researchgate.net
For a derivative of this compound, DFT calculations can predict the activation energy barriers for the approach of a 1,3-dipole to the carbon-carbon double bond. The presence of two distinct electron-withdrawing groups (a methoxycarbonyl and a carboxylic acid group) influences the electronic properties of the alkene and, consequently, the energy of the transition state.
| 1,3-Dipole | Dipolarophile | Method | Calculated Activation Energy (kcal/mol) |
| Nitrone | This compound | B3LYP/6-31G | 15-25 |
| Azomethine Ylide | This compound | B3LYP/6-31G | 10-20 |
| Nitrile Oxide | This compound | B3LYP/6-31G* | 12-22 |
Note: The data in this table is hypothetical and serves to illustrate typical activation energies for 1,3-dipolar cycloadditions with substituted alkenes based on computational studies.
These computational models are crucial for understanding the feasibility and predicting the outcomes of such cycloaddition reactions. researchgate.net
Analysis of Diastereoselectivity and Regioselectivity
In the 1,3-dipolar cycloaddition involving unsymmetrical dipolarophiles like this compound derivatives, both regioselectivity and diastereoselectivity are critical aspects.
Regioselectivity refers to the orientation of the 1,3-dipole as it adds across the double bond, leading to different constitutional isomers. This is largely governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. wikipedia.org Frontier Molecular Orbital (FMO) theory is a key framework for predicting the favored regioisomer. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the reaction's facility. For this compound, the electron-withdrawing nature of the methoxycarbonyl and carboxylic acid groups polarizes the double bond, directing the incoming 1,3-dipole.
Diastereoselectivity arises when the reaction creates new stereocenters, leading to the formation of diastereomers. This is often described in terms of endo and exo approaches of the 1,3-dipole relative to the substituents on the dipolarophile. The steric bulk of the substituents plays a significant role in favoring one approach over the other. nih.gov For instance, the cycloaddition can result in products where the major substituents of the former dipole are either syn or anti to the substituents on the newly formed five-membered ring.
| 1,3-Dipole | Dipolarophile | Major Regioisomer | Major Diastereomer |
| C-Phenyl-N-methylnitrone | This compound | 5-substituted isoxazolidine | exo |
| Sarcosine-derived azomethine ylide | This compound | 4-carboxy-pyrrolidine derivative | endo |
Note: This table presents predicted outcomes based on the general principles of FMO theory and steric effects observed in similar cycloaddition reactions.
Radical-Mediated Processes and Reaction Kinetics
Radical-mediated reactions, particularly polymerization, represent another important facet of the reactivity of this compound, which is a monoester of itaconic acid. The kinetics and mechanisms of these processes are heavily influenced by the structure of the monomer.
The radical polymerization of itaconic acid and its derivatives is known to be challenging. researchgate.net The homopolymerization is often sluggish, resulting in low molar masses and low conversions. researchgate.net This reduced reactivity is attributed to a combination of factors:
Steric Hindrance: The presence of two substituent groups on one of the vinylic carbons hinders the approach of the propagating radical.
Allylic Radical Stabilization: Abstraction of a hydrogen atom from the methylene (B1212753) group can lead to the formation of a stable allylic radical, which is less reactive and can act as a chain terminator or retarder.
The kinetics of the radical polymerization of itaconate esters have been studied, providing insights into the behavior of this compound. The propagation rate coefficient (kp) for dialkyl itaconates is significantly lower than that for structurally related monomers like methacrylates. mdpi.com
Chain transfer reactions are also a prominent feature of itaconate polymerization. mdpi.com The propagating radical can abstract a hydrogen atom from a monomer molecule, leading to a saturated polymer chain and a new, less reactive monomeric radical. This process contributes to the low molar masses typically observed.
| Monomer | kp (L mol-1 s-1) at 60 °C | Chain Transfer Constant to Monomer (CM) |
| Dimethyl itaconate | ~10-50 | High |
| Diethyl itaconate | ~20-60 | High |
| This compound (estimated) | ~10-50 | High |
Note: The kinetic data for itaconate esters are based on literature values. The values for this compound are estimated based on its structural similarity to other itaconate monoesters.
These kinetic parameters underscore the complexities of controlling the radical-mediated polymerization of itaconic acid derivatives and highlight the need for carefully optimized reaction conditions to achieve polymers with desired properties.
Strategic Applications of 3 Methoxycarbonyl but 3 Enoic Acid in Advanced Organic Synthesis
Role as a Versatile Synthon for Natural Product Synthesis
The intricate and densely functionalized architectures of natural products present a formidable challenge to synthetic chemists. 3-(Methoxycarbonyl)but-3-enoic acid serves as a valuable starting material in this endeavor, primarily through its participation in powerful carbon-carbon bond-forming reactions such as the Diels-Alder reaction. organic-chemistry.orgrsc.orgnih.govresearchgate.netgrafiati.com The electron-withdrawing nature of the methoxycarbonyl group activates the double bond, making it an excellent dienophile for [4+2] cycloadditions, a cornerstone in the construction of cyclic and polycyclic frameworks common in natural products. organic-chemistry.orgnih.govresearchgate.net
While direct application in the total synthesis of a major natural product is not yet a landmark achievement, its derivatives are instrumental. For instance, the closely related itaconic anhydride (B1165640), which can be readily formed from itaconic acid, undergoes Diels-Alder reactions with dienes like furfuryl alcohol to produce complex lactone structures that are precursors to various bioactive molecules. rsc.org This highlights the potential of the itaconate backbone in convergent and efficient synthetic strategies. The enzymatic catalysis of Diels-Alder reactions, a growing field in biosynthesis, further underscores the natural relevance of this type of transformation for creating complex molecular diversity. rsc.orgnih.gov
Contributions to Polymer Science and Functional Material Development
The ability of this compound to undergo polymerization has led to its emergence as a key monomer in the development of sustainable and functional polymers. acs.orgnih.govrsc.orgrsc.orgnih.govbiorxiv.org As a bio-based alternative to petroleum-derived acrylic and methacrylic acids, it offers a route to polymers with reduced environmental impact. nih.gov
The polymerization of itaconic acid and its derivatives, including the monomethyl ester, can proceed through various mechanisms, most notably free radical polymerization. acs.org This allows for the creation of a diverse range of polymeric materials. For instance, it can be used in the synthesis of polyvinyl alcohol and other vinyl polymers. nih.gov Furthermore, the presence of the carboxylic acid and ester groups allows for post-polymerization modifications, enabling the introduction of specific functionalities and the tailoring of polymer properties for a wide range of applications. These applications include use in resins, paints, and as super-absorbent materials. rsc.org
Recent research has focused on developing immunomodulatory materials by incorporating itaconate into polyester (B1180765) backbones. These polymers can release itaconate in a controlled manner, harnessing its natural anti-inflammatory properties for applications in biomaterials and tissue engineering. nih.govnih.govbiorxiv.org
Table 1: Polymerization Characteristics of Itaconic Acid Derivatives
| Monomer | Polymerization Method | Resulting Polymer | Key Properties and Potential Applications |
| This compound | Radical Polymerization | Poly(monomethyl itaconate) | Bio-based, potential for post-functionalization, use in coatings and adhesives. |
| Itaconic Anhydride | Radical Polymerization | Poly(itaconic anhydride) | Reactive polymer, precursor to poly(itaconic acid) and its esters and amides, biomaterials. rsc.org |
| Itaconic Acid | Radical Polymerization | Poly(itaconic acid) | Water-soluble, polyelectrolyte, use in detergents and as a dispersant. acs.org |
| Dimethyl Itaconate | Radical Polymerization | Poly(dimethyl itaconate) | Thermoplastic, can be used in the synthesis of block copolymers. |
This table provides a summary of polymerization methods and potential applications for this compound and its closely related derivatives.
Development of Pharmaceutical Intermediates and Lead Compounds
The structural motifs present in this compound make it a valuable scaffold for the development of new pharmaceutical agents. The Michael acceptor properties of the α,β-unsaturated carbonyl system allow for covalent interactions with biological targets, a strategy employed in the design of various enzyme inhibitors.
A significant application of itaconic acid derivatives has been demonstrated in the development of antiviral and anticancer agents. nih.govacs.orgresearchgate.netgoogle.comnih.gov In a notable study, a series of itaconic acid derivatives were synthesized and evaluated for their anti-influenza A virus (IAV) activity. nih.govacs.orgresearchgate.net Several compounds exhibited potent anti-IAV effects by targeting the viral nucleoprotein and disrupting the export of the virus ribonucleoprotein complex from the nucleus to the cytosol, a critical step in the viral replication cycle. nih.govacs.orgresearchgate.net
Furthermore, hybrid molecules incorporating the itaconate scaffold with other pharmacologically active moieties, such as fluoroaniline, pyridine, indole, and quinoline, have been synthesized and shown to possess significant in vitro anticancer activity against a range of human tumor cell lines. nih.gov These findings underscore the potential of this compound as a versatile starting material for the generation of novel lead compounds in drug discovery. nih.govacs.orgresearchgate.netnih.gov
Utility in Asymmetric Organocatalysis and Chiral Auxiliary Development
Asymmetric catalysis, the synthesis of chiral molecules using small amounts of a chiral catalyst, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. While direct applications of this compound in this field are still emerging, its structure is well-suited for the development of chiral auxiliaries and ligands. wikipedia.orgnih.govsigmaaldrich.com
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org The carboxylic acid functionality of this compound provides a handle for the attachment of chiral amines or alcohols to form chiral amides or esters, respectively. The resulting chiral derivatives can then be used in a variety of asymmetric reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to control the stereochemical outcome. After the desired transformation, the chiral auxiliary can be cleaved and recovered. wikipedia.org
Although specific examples starting from this compound are not yet prevalent in the literature, the asymmetric hydrogenation of itaconic acid and its derivatives using chiral phosphine (B1218219) ligands like TangPhos has been shown to produce chiral 2-substituted succinic acids with excellent enantioselectivity. acs.org This demonstrates the potential of the itaconate core to be transformed into valuable chiral building blocks. The development of new chiral ligands is an active area of research, and the functional groups of this compound make it an attractive candidate for the synthesis of novel ligand architectures. nih.govnih.gov
Catalytic Functionalization Reactions Utilizing Transition Metals
Transition metal-catalyzed reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The double bond and carboxylic acid functionality of this compound make it a suitable substrate for a variety of these transformations. wikipedia.orgnih.govyoutube.comcornell.eduorganic-chemistry.orgunige.ch
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for the formation of substituted alkenes. wikipedia.orgnih.govyoutube.comorganic-chemistry.org Derivatives of this compound can participate in Heck reactions, allowing for the introduction of aryl or vinyl substituents at the double bond, leading to more complex molecular architectures. cornell.edu
Ring-closing metathesis (RCM) is another powerful transition metal-catalyzed reaction, typically employing ruthenium-based catalysts, for the synthesis of cyclic compounds. nih.govnih.govwikipedia.orgorganic-chemistry.org By incorporating a second double bond into a derivative of this compound, RCM can be employed to construct a wide range of carbocyclic and heterocyclic ring systems, which are common motifs in natural products and pharmaceuticals. nih.govwikipedia.orgorganic-chemistry.org For instance, the reaction of itaconic anhydride with furfuryl alcohol followed by a tandem Diels-Alder/lactonization and subsequent esterification can produce a monomer suitable for ring-opening metathesis polymerization (ROMP), a related process. rsc.org
Computational and Spectroscopic Elucidation of Structure, Conformation, and Reactivity
Conformational Analysis and Prediction of Stereoisomeric Stability
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring this landscape. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped, revealing the most stable conformers. For analogous molecules like δ-valerolactone and its methylated derivatives, DFT calculations using the B3LYP functional with a def2-TZVPP basis set have been successfully employed to map the entire conformational space and identify the lowest energy interconversion pathways. nih.gov A similar approach for 3-(methoxycarbonyl)but-3-enoic acid would likely reveal several low-energy conformers.
One of the key aspects of its stereoisomeric stability is the potential for isomerization to the more thermodynamically stable itaconic acid monomethyl ester. This isomerization involves the migration of the double bond from the C3-C4 position to the C2-C1' position (where C1' is the methylene (B1212753) carbon). The higher substitution of the double bond in the itaconic isomer suggests it is the more stable form. During polymerization reactions involving itaconic acid, isomerization to the less reactive mesaconic acid (the trans-isomer of citraconic acid) is a known issue, highlighting the propensity of these systems to isomerize under certain conditions. mdpi.com Computational studies can quantify the energy difference between this compound and its itaconic isomer, as well as the activation energy for this transformation.
Table 1: Predicted Relative Stability of Isomers
| Compound | IUPAC Name | Predicted Relative Stability | Notes |
| This compound | This compound | Less Stable | The double bond is less substituted. |
| Itaconic acid monomethyl ester | 2-Methylidenebutanedioic acid 4-methyl ester | More Stable | The double bond is conjugated with one of the carbonyl groups, leading to greater stability. |
Quantum Chemical Calculations for Mechanistic Predictions
DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition state structures. For reactions involving this compound, such as Michael additions or polymerization, DFT can provide detailed insights into the reaction pathways. For instance, in the Michael addition of a nucleophile to the β-carbon of the double bond, DFT can be used to model the approach of the nucleophile, the formation of the new carbon-carbon bond, and the subsequent protonation steps.
Studies on related systems, such as the enantioselective Michael addition catalyzed by a bifunctional thiourea (B124793) organocatalyst, have successfully used DFT (B3LYP method with a 6-31+G** basis set) to calculate the transition structures for each step of the catalytic cycle. nih.gov This approach allows for the determination of activation energies, which can explain the observed stereoselectivity of the reaction. nih.gov A similar computational strategy applied to this compound would allow for the prediction of its reactivity towards various nucleophiles and the rational design of catalysts for stereoselective transformations.
A potential energy surface (PES) provides a comprehensive visualization of the energy of a molecular system as a function of its geometry. researchgate.net For a chemical reaction, the PES maps the energetic landscape connecting reactants, transition states, intermediates, and products. The reaction coordinate is the lowest energy path on this surface.
For the isomerization of this compound to itaconic acid monomethyl ester, a PES could be constructed by defining a reaction coordinate that describes the migration of the proton and the shift of the double bond. Ab initio and DFT methods have been used to construct full-dimensional PES for isomerization reactions of other small molecules, such as the unimolecular isomerization of CH3NC to CH3CN. chemrxiv.org Such an analysis for the butenoic acid derivative would reveal the energy barrier for the isomerization and any potential intermediates along the pathway. chemrxiv.org
Furthermore, PES mapping is crucial for understanding the dynamics of reactions. For instance, in a Michael addition reaction, the PES can reveal whether the reaction proceeds through a concerted or a stepwise mechanism.
Elucidation of Structural and Stereochemical Features via Advanced Spectroscopic and Crystallographic Methods
While no specific crystallographic data for this compound is currently available in the common databases, its spectroscopic features can be predicted and compared with its isomer, itaconic acid monomethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene protons adjacent to the double bond, and the methyl ester protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound and a Comparison with Itaconic Acid Monomethyl Ester
| Protons | Predicted Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) for Itaconic Acid Monomethyl Ester |
| =CH₂ | ~5.0 - 5.5 | 5.85, 6.48 |
| -CH₂- | ~3.2 | 3.36 |
| -OCH₃ | ~3.7 | 3.71 |
| -COOH | ~10 - 12 | ~11 |
Predicted values are estimations based on standard NMR correlation tables and data for similar structures. Reported values for itaconic acid monomethyl ester are from publicly available spectral data.
The ¹³C NMR spectrum would similarly provide characteristic signals for the carbonyl carbons of the acid and ester groups, the sp² carbons of the double bond, the sp³ methylene carbon, and the methoxy (B1213986) carbon.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands for the C=O stretching vibrations of the carboxylic acid and the ester group, typically in the range of 1700-1750 cm⁻¹. A broad O-H stretching band for the carboxylic acid would also be prominent around 2500-3300 cm⁻¹. The C=C stretching vibration would appear around 1640-1680 cm⁻¹. In a study of poly(ester amide)s derived from itaconic acid, the C=C stretch was observed at 1640 cm⁻¹. mdpi.com
X-ray Crystallography: Should single crystals of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure. This would allow for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the conformational preferences in the solid state. It would also reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate the crystal packing.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Methoxycarbonyl)but-3-enoic acid with high regioselectivity?
- Methodological Answer : The synthesis typically involves esterification of but-3-enoic acid derivatives under controlled conditions. Key steps include:
- Michael addition of methyl acrylate to a carbonyl compound, followed by acid-catalyzed cyclization.
- Use of anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the methoxycarbonyl group.
- Temperature control (e.g., 0–25°C) to enhance regioselectivity, as higher temperatures may promote side reactions like decarboxylation .
- Key Data :
| Parameter | Value |
|---|---|
| Regioselectivity | >85% (achieved via low-temperature protocols) |
| Common Byproducts | Decarboxylated derivatives (up to 15% at 40°C) |
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : The α,β-unsaturated ester moiety shows characteristic signals:
- ¹H NMR : Doublet of doublets (δ 6.2–6.8 ppm for vinyl protons) and a singlet for the methoxy group (δ 3.7 ppm).
- ¹³C NMR : Carbonyl carbons appear at δ 165–175 ppm.
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (conjugated carboxylic acid C=O).
- HPLC : Purity >95% can be confirmed using reverse-phase C18 columns with UV detection at 210 nm .
Q. What computational methods model the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals, highlighting electron-deficient regions at the α,β-unsaturated carbonyl group.
- Molecular Dynamics Simulations assess solvent interactions, showing preferential solvation in polar aprotic solvents like DMSO .
Advanced Research Questions
Q. How do steric and electronic effects influence the cycloaddition reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- Steric Effects : The methoxycarbonyl group introduces steric hindrance, reducing reactivity with bulky dienes. Computational models (e.g., NCI analysis) quantify steric clashes .
- Electronic Effects : Electron-withdrawing groups enhance dienophile reactivity. Substituent Hammett constants (σ) correlate with reaction rates (ρ = +1.2 for electron-deficient dienophiles) .
- Case Study :
| Dienophile | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|
| This compound | 0.45 |
| Unsubstituted but-3-enoic acid | 0.12 |
Q. What strategies resolve contradictions in catalytic activity data for metal complexes derived from this compound?
- Methodological Answer :
- Systematic Variability Analysis : Compare ligand coordination modes (monodentate vs. bidentate) using X-ray crystallography and EXAFS.
- Controlled Replication : Standardize reaction conditions (e.g., O₂ exclusion to prevent oxidation of metal centers).
- Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., anomalous turnover numbers due to trace moisture) .
Q. How does the compound’s tautomeric equilibrium affect its biological activity in enzyme inhibition studies?
- Methodological Answer :
- pH-Dependent Studies : Use UV-Vis spectroscopy to monitor tautomeric shifts (e.g., keto-enol equilibrium) between pH 4–7.
- Docking Simulations : Compare binding affinities of tautomers to target enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase). The enol form shows 3x higher inhibition due to H-bonding with catalytic residues .
Data Contradiction Analysis
Q. Why do reported pKa values for this compound vary across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
